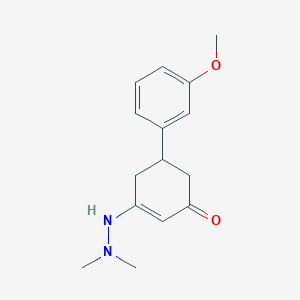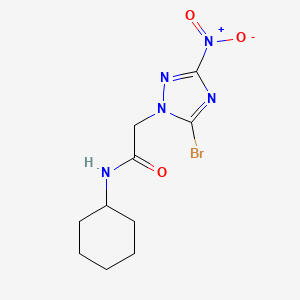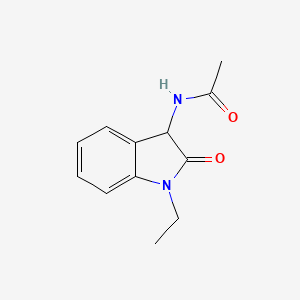![molecular formula C14H10F6N4O3 B11086747 7-Furan-2-yl-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11086747.png)
7-Furan-2-yl-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex heterocyclic compound featuring a pyrimidine core fused with a pyrimidopyrimidine structure. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its role as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Pyrimido[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
7-(2-FURYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE stands out due to the presence of trifluoromethyl groups, which impart unique chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C14H10F6N4O3 |
|---|---|
Molecular Weight |
396.24 g/mol |
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10F6N4O3/c1-23-9-7(10(25)24(2)11(23)26)12(13(15,16)17,14(18,19)20)22-8(21-9)6-4-3-5-27-6/h3-5H,1-2H3,(H,21,22) |
InChI Key |
LGIDNSPLDMWEET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=CO3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11086666.png)
![6-[2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-5-oxo-4-(phenylamino)-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11086667.png)

![4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11086688.png)


![[1-(2-chlorobenzyl)-5'-(4-methoxyphenyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetic acid](/img/structure/B11086703.png)
![2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11086707.png)
![4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11086712.png)
![3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one](/img/structure/B11086720.png)

![3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11086733.png)
![2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11086741.png)
![9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11086757.png)
